molecular formula C23H21Cl4N3OS B2585532 N-(3,4-dichlorophenyl)-2-((3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide CAS No. 899932-33-3

N-(3,4-dichlorophenyl)-2-((3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide

Cat. No. B2585532
CAS RN: 899932-33-3
M. Wt: 529.3
InChI Key: WMQWNTNPYHCVAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dichlorophenyl)-2-((3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H21Cl4N3OS and its molecular weight is 529.3. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dichlorophenyl)-2-((3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dichlorophenyl)-2-((3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis of Nitrogen-Containing Spiro Heterocycles : The compound N-(3,4-dichlorophenyl)-2-((3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide, related to the class of nitrogen-containing spiro heterocycles, has been synthesized through a catalyst-free synthesis involving a [5 + 1] double Michael addition reaction. This method allows for the efficient creation of these compounds in high yields within a short reaction time, demonstrating the compound's relevance in organic chemistry for constructing complex molecular architectures without the need for a catalyst, thus offering a greener alternative to traditional synthesis methods (Aggarwal, Vij, & Khurana, 2014).

Crystal Structure and Computational Studies : The crystal structure of a related compound, 7,11-bis(2,4-dichlorophenyl)-2,4-dimethyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone, has been determined through X-ray diffraction, showcasing the molecular and crystallographic characteristics of this class of compounds. The study provided detailed insights into the compound's molecular geometry and intermolecular interactions, which are crucial for understanding its chemical behavior and potential applications in material science and pharmaceutical research (Islam et al., 2015).

Photophysical and Solvatochromic Properties

Photophysical Studies and Solvatochromism : The photophysical properties and solvatochromic behavior of diazaspiro compounds have been investigated, highlighting the compound's potential applications in materials science, particularly in the development of optical materials and sensors. These studies provide insights into how the solvent environment can influence the optical properties of these compounds, which is essential for designing materials with specific optical characteristics for applications in photonics and optoelectronics (Aggarwal & Khurana, 2015).

properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-[[2-(3,4-dichlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21Cl4N3OS/c24-16-7-5-14(11-18(16)26)21-22(30-23(29-21)9-3-1-2-4-10-23)32-13-20(31)28-15-6-8-17(25)19(27)12-15/h5-8,11-12H,1-4,9-10,13H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMQWNTNPYHCVAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21Cl4N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dichlorophenyl)-2-((3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.